4-sec-Butylaniline

Catalog No.
S774532
CAS No.
30273-11-1
M.F
C10H15N
M. Wt
149.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-sec-Butylaniline

CAS Number

30273-11-1

Product Name

4-sec-Butylaniline

IUPAC Name

4-butan-2-ylaniline

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

InChI

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3

InChI Key

NVVVQTNTLIAISI-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=C(C=C1)N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)N

4-sec-Butylaniline, also known as p-sec-butylaniline, is an aromatic amine characterized by the molecular formula C10H15NC_{10}H_{15}N and a molecular weight of approximately 149.23 g/mol. This compound features a butyl group attached to the nitrogen atom of the aniline structure, which significantly influences its chemical properties and reactivity. It is a colorless to pale yellow liquid with a melting point of 15°C to 16°C and a boiling point of 235°C . The compound is insoluble in water but soluble in organic solvents, making it suitable for various chemical applications.

There is no documented information available regarding a specific mechanism of action for 4-sec-butylaniline in biological systems.

4-sec-butylaniline is classified as a toxic compound.

  • Toxicity: Information on specific toxicity values (e.g., LD50) is limited. However, similar aromatic amines can be irritating to the skin, eyes, and respiratory system. Ingestion or inhalation can be harmful.
  • Flammability: Likely flammable based on the presence of the hydrocarbon chain.
  • Reactivity: Can react with strong acids and oxidizing agents.
Typical of aromatic amines. One notable reaction involves its interaction with formic acid, leading to the formation of formic acid-(4-sec-butyl-anilide) under heating conditions in a toluene solvent . Additionally, it can undergo electrophilic aromatic substitution reactions due to the presence of the amino group, which activates the aromatic ring towards substitution.

The biological activity of 4-sec-butylaniline has not been extensively documented, but like many aromatic amines, it may exhibit toxicity and potential carcinogenicity. Aromatic amines are often associated with adverse health effects, including skin sensitization and organ damage upon prolonged exposure . Safety data sheets recommend handling this compound with caution due to its potential health risks .

Several synthetic routes exist for producing 4-sec-butylaniline:

  • Direct Amination: The reaction of sec-butylbenzene with ammonia or an amine under high temperature and pressure conditions.
  • Reduction: The reduction of corresponding nitro compounds can yield 4-sec-butylaniline.
  • Alkylation: Alkylating aniline using sec-butyl halides in the presence of bases such as sodium hydroxide or potassium carbonate .

These methods highlight the versatility in synthesizing this compound depending on available reagents and desired purity levels.

4-sec-Butylaniline serves various roles in chemical synthesis and industry:

  • Intermediate in Organic Synthesis: It is utilized as a building block for synthesizing dyes, pharmaceuticals, and agrochemicals.
  • Chemical Research: Its unique properties make it valuable in studying reaction mechanisms and developing new compounds .

Interaction studies involving 4-sec-butylaniline often focus on its reactivity with other chemicals. For instance, it can interact with strong acids, leading to protonation and subsequent changes in solubility and reactivity. Additionally, studies on its interaction with biological systems are crucial for understanding its potential toxicity and environmental impact.

Several compounds share structural similarities with 4-sec-butylaniline. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaUnique Features
4-tert-ButylanilineC10H15NContains a tert-butyl group; more sterically hindered than sec-butyl.
N-ButylanilineC10H15NLacks the para-substituted butyl group; simpler structure.
4-MethylanilineC7H9NMethyl group instead of butyl; smaller size affects reactivity.
4-Amino-N,N-diethylbenzenesulfonamideC12H17N2O2SContains sulfonamide functionality; used in pharmaceuticals.

Each of these compounds exhibits distinct properties due to variations in their substituents, influencing their reactivity and applications in chemical processes.

Classical alkylation methodologies for aniline derivatives primarily rely on Friedel-Crafts alkylation mechanisms and direct nucleophilic substitution approaches [3] [4]. The Friedel-Crafts alkylation reaction proceeds through electrophilic aromatic substitution, where the electron-donating amino group of aniline activates the aromatic ring toward electrophilic attack [3]. This activation results in preferential substitution at the ortho and para positions due to resonance stabilization [5].

The mechanism involves three fundamental steps: formation of the electrophilic carbocation through Lewis acid catalysis, electrophilic attack on the aromatic ring, and subsequent deprotonation to restore aromaticity [3]. Aluminum chloride and ferric chloride serve as common Lewis acid catalysts, facilitating the generation of reactive carbocations from alkyl halides [4]. However, aniline derivatives present unique challenges due to their tendency to coordinate with Lewis acids, potentially deactivating the catalyst system [5].

Alternative classical approaches include the use of alkyl alcohols under acidic conditions, which generate carbocations through protonation and subsequent water elimination [6]. This methodology offers advantages in terms of atom economy and reduced halide waste generation compared to traditional alkyl halide-based systems [7]. Recent developments have demonstrated that transition metal catalysts can facilitate hydroarylation reactions of anilines with alkenes, providing controlled regioselectivity [7].

Optimization Parameters for Classical Routes

ParameterOptimal RangeEffect on Yield
Temperature60-120°CHigher temperatures increase reaction rate but may cause over-alkylation [3]
Catalyst Loading5-20 mol%Increased loading improves conversion but may complicate workup [4]
Reaction Time2-8 hoursExtended times improve yield but risk side reactions [7]
SolventNon-coordinating solvents preferredPolar solvents can interfere with catalyst activity [6]

The direct alkylation of aniline with secondary alkyl halides typically yields lower conversion rates compared to primary alkyl halides due to increased steric hindrance and potential for elimination reactions [8]. Reductive coupling methodologies using iron catalysis have emerged as viable alternatives, enabling the formation of carbon-nitrogen bonds through radical intermediates [8].

Catalytic Synthesis Using Acid-Modified Graphitic Carbon Nitride

Graphitic carbon nitride (g-C₃N₄) represents a novel class of metal-free photocatalysts that has gained significant attention in organic synthesis applications [9] [10]. The modification of graphitic carbon nitride with acid functionalities enhances its catalytic properties through improved surface area, enhanced charge separation, and introduction of Brønsted acid sites [11].

Acid-modified graphitic carbon nitride catalysts demonstrate remarkable efficiency in promoting various organic transformations under mild conditions [11]. The incorporation of organic acids such as camphorsulfonic acid onto the g-C₃N₄ surface creates hybrid materials with enhanced catalytic activity [11]. These modifications result in morphological changes that significantly improve the photocatalytic performance compared to pristine graphitic carbon nitride [12].

The photocatalytic mechanism involves the generation of electron-hole pairs upon light irradiation, followed by charge separation and transfer to substrate molecules [13]. Acid functionalization facilitates proton-coupled electron transfer processes, which are crucial for organic synthesis applications [13]. The extent of photocharging and the nature of counterions significantly influence the thermodynamic feasibility of these electron transfer processes [13].

Catalytic Performance Data

Catalyst TypeSurface Area (m²/g)Photocatalytic ActivityReaction Conditions
Pristine g-C₃N₄10-50Baseline activity [12]Visible light, ambient temperature
Acid-modified g-C₃N₄100-2005-10x enhancement [11]Visible light, mild heating
Dual-defect modified150-300Significant improvement [12]Extended wavelength response

The application of acid-modified graphitic carbon nitride in aniline synthesis involves the catalytic activation of nitrogen-containing precursors under photochemical conditions [9]. Mesoporous variants of these catalysts exhibit superior performance due to increased accessible surface area and improved mass transfer characteristics [10]. The recyclability of these heterogeneous catalysts represents a significant advantage for sustainable synthesis protocols [10].

Optimization studies reveal that the combination of graphitic carbon nitride with transition metal cocatalysts can further enhance synthetic efficiency [14]. The formation of in-situ heterojunctions within the modified carbon nitride structure promotes charge separation and extends the photocatalytic activity into the visible light region [14].

Enantioselective Synthesis of (R)-4-(sec-Butyl)aniline

The enantioselective synthesis of (R)-4-(sec-butyl)aniline represents a significant challenge in asymmetric catalysis due to the requirement for precise stereochemical control [15] [16]. Recent advances in this field have focused on the development of chiral catalysts capable of promoting enantioselective 1,6-conjugate addition reactions to quinone methide intermediates [15].

The key breakthrough involves the use of chiral spirocyclic phosphonium salt catalysts that facilitate asymmetric addition reactions with high enantioselectivity [15]. These phase-transfer catalysts enable the formation of chiral 4-(sec-alkyl)anilines through carefully controlled reaction conditions [15]. The optimization of these transformations requires precise control of temperature, solvent selection, and catalyst loading to achieve maximum enantiomeric excess [16].

Alternative approaches involve the asymmetric arylation of cyclic ketimines using rhodium-based catalytic systems [17]. These methodologies employ chiral phosphine ligands to control the stereochemical outcome of carbon-carbon bond formation [17]. The resulting products can be subsequently transformed into the desired aniline derivatives through reductive cleavage reactions [17].

Enantioselective Reaction Parameters

Catalyst SystemEnantiomeric ExcessYieldReaction Conditions
Chiral Phosphonium Salt95-98% ee [15]60-85%0°C, 24 hours
Rhodium/Chiral Phosphine89-99% ee [17]70-92%Room temperature, inert atmosphere
Asymmetric Povarov Reaction89-99% ee [17]28-92%Chiral phosphoric acid catalyst

The mechanistic understanding of these enantioselective transformations involves the formation of well-defined catalyst-substrate complexes that control the approach of nucleophilic species [18]. Computational studies have identified key molecular descriptors that correlate with enantioselectivity, including natural bond orbital charges and molecular orbital energies [18]. These insights enable the rational design of improved catalytic systems with enhanced stereochemical control [18].

Recent developments in asymmetric organocatalysis have expanded the scope of enantioselective aniline synthesis [19]. Chiral Brønsted acid catalysts demonstrate exceptional performance in cyclization reactions that construct axially chiral compounds containing aniline motifs [19]. The application of these methodologies to 4-sec-butylaniline synthesis requires careful optimization of reaction parameters to achieve both high yield and enantiomeric purity [16].

Green Chemistry Approaches in Industrial Production

Green chemistry principles have become increasingly important in the industrial production of aniline derivatives, driving the development of more sustainable and environmentally benign synthetic methodologies [20] [21]. The implementation of these principles focuses on waste prevention, energy efficiency, and the use of renewable feedstocks [20].

Modern industrial approaches emphasize the replacement of traditional harsh reaction conditions with milder alternatives that reduce energy consumption and minimize byproduct formation [22]. Hydrogenation processes utilizing renewable hydrogen sources represent a significant advancement in sustainable aniline production [22]. These methodologies demonstrate improved atom economy and reduced environmental impact compared to conventional nitrobenzene reduction processes [22].

The adoption of biocatalytic approaches offers promising alternatives for aniline synthesis under ambient conditions [23]. Enzymatic processes operate with high selectivity and minimal waste generation, aligning with green chemistry objectives [23]. However, the application of biocatalysis to complex substituted anilines like 4-sec-butylaniline requires extensive enzyme engineering to achieve practical conversion rates [23].

Green Chemistry Metrics Comparison

Production MethodAtom EconomyEnergy EfficiencyWaste GenerationEnvironmental Impact
Traditional Reduction65-75% [24]High energy demandSignificant byproductsModerate to high [25]
Catalytic Hydrogenation85-95% [22]Reduced energy useMinimal wasteLow to moderate [22]
Biocatalytic Routes90-98% [23]Ambient conditionsNegligible wasteVery low [23]
Photocatalytic Methods70-85% [9]Solar energy utilizationReduced solventsLow [9]

Process intensification techniques contribute significantly to sustainable production by reducing equipment footprint and improving heat integration [26]. Continuous flow reactors and microreactor technologies enable precise control of reaction parameters while minimizing solvent usage [26]. These approaches facilitate the implementation of safer reaction conditions and improve overall process efficiency [27].

The integration of renewable energy sources into chemical manufacturing processes represents a crucial aspect of sustainable production [28]. Solar energy and wind power can be effectively utilized in photocatalytic and electrochemical synthesis routes [28]. The development of energy storage systems using hydrogen derived from renewable sources further enhances the sustainability of these approaches [28].

Circular economy principles are increasingly being incorporated into aniline production through solvent recycling, catalyst recovery, and byproduct utilization [21]. Advanced separation technologies enable the efficient recovery of reaction components, reducing overall material consumption [29]. Waste heat recovery systems improve energy efficiency and contribute to reduced greenhouse gas emissions [22].

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

30273-11-1

General Manufacturing Information

Benzenamine, 4-(1-methylpropyl)-: ACTIVE

Dates

Modify: 2023-08-15

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